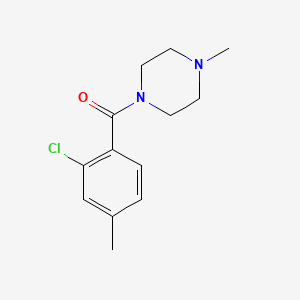
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, also known as DMPT, is a sulfur-containing compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
The exact mechanism of action of 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act as a potent activator of the mammalian target of rapamycin (mTOR) pathway. This pathway plays a crucial role in cell growth and proliferation, and its activation by 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol may explain its effects on growth and development.
Biochemical and Physiological Effects:
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects, including increased protein synthesis, improved nutrient utilization, and enhanced immune function. In livestock, 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to increase the levels of insulin-like growth factor-1 (IGF-1) and growth hormone (GH), which are important regulators of growth and development. In fish and shrimp, 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to improve the activity of digestive enzymes and increase the levels of antioxidants, which can help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments, including its water solubility, low toxicity, and ease of administration. However, it is important to note that the effects of 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can vary depending on the species, age, and nutritional status of the animals being studied. Additionally, the optimal dosage and duration of treatment may vary depending on the specific application.
Zukünftige Richtungen
There are several potential future directions for research on 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol. In agriculture, further studies could investigate the effects of 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol on different livestock species and the optimal dosage and duration of treatment. In aquaculture, research could focus on the effects of 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol on different fish and shrimp species, as well as the potential for 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol to improve the quality of seafood products. In medicine, future research could investigate the anti-inflammatory and anti-cancer properties of 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol and its potential use as a therapeutic agent.
Conclusion:
In conclusion, 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a sulfur-containing compound that has potential applications in various fields, including agriculture, aquaculture, and medicine. Its mechanism of action is believed to involve activation of the mTOR pathway, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several advantages that make it a promising area of research for the future.
Synthesemethoden
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of 3,4-dimethylbenzylamine with thiosemicarbazide in the presence of sulfuric acid, or the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide and methyl iodide. The latter method is more commonly used due to its higher yield and lower cost.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to increase the growth rate and feed conversion efficiency of livestock, as well as improve the flavor and aroma of meat. In aquaculture, 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been used as a feed additive to improve the growth rate and survival rate of fish and shrimp. In medicine, 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been investigated for its potential use as an anti-inflammatory and anti-cancer agent.
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-7-4-5-10(6-8(7)2)14-9(3)12-13-11(14)15/h4-6H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHBGQISCIQHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)

![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)
![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)
![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)


![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761927.png)